molecular formula C21H25NO5 B13845239 (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate

(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate

Cat. No.: B13845239
M. Wt: 371.4 g/mol
InChI Key: DFZHABFUZPJMQF-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate typically involves a multi-step process. One common method includes the reaction of 3,5-dimethoxybenzyl chloride with 2-piperidin-4-yloxybenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

(3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate
  • (3,5-Dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate
  • This compound

Uniqueness

This compound is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)methyl 2-piperidin-4-yloxybenzoate

InChI

InChI=1S/C21H25NO5/c1-24-17-11-15(12-18(13-17)25-2)14-26-21(23)19-5-3-4-6-20(19)27-16-7-9-22-10-8-16/h3-6,11-13,16,22H,7-10,14H2,1-2H3

InChI Key

DFZHABFUZPJMQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COC(=O)C2=CC=CC=C2OC3CCNCC3)OC

Origin of Product

United States

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